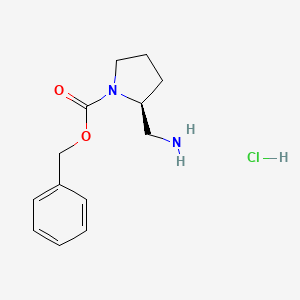
(Z)-N1,N10-Diethyldec-5-enediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N1,N10-Diethyldec-5-enediamide is an organic compound characterized by its unique structure, which includes a double bond in the middle of a decane chain and two ethyl groups attached to the nitrogen atoms at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N1,N10-Diethyldec-5-enediamide typically involves the following steps:
Starting Materials: The synthesis begins with dec-5-ene-1,10-diamine and ethyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-N1,N10-Diethyldec-5-enediamide can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: The double bond can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated amide.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-N1,N10-Diethyldec-5-enediamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of amide interactions is beneficial.
Industry: In the materials science field, this compound is used in the synthesis of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mecanismo De Acción
The mechanism by which (Z)-N1,N10-Diethyldec-5-enediamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The presence of the double bond and ethyl groups allows for selective binding to certain biological targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
N1,N10-Diethyldecane-1,10-diamide: Lacks the double bond, resulting in different chemical reactivity.
(E)-N1,N10-Diethyldec-5-enediamide: The trans isomer of the compound, which may have different physical and chemical properties.
N1,N10-Dimethyldec-5-enediamide: Substitution of ethyl groups with methyl groups, affecting the compound’s steric and electronic properties.
Uniqueness: (Z)-N1,N10-Diethyldec-5-enediamide is unique due to its specific (Z)-configuration, which influences its reactivity and interaction with other molecules. The presence of the double bond and ethyl groups provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
(Z)-N,N'-diethyldec-5-enediamide |
InChI |
InChI=1S/C14H26N2O2/c1-3-15-13(17)11-9-7-5-6-8-10-12-14(18)16-4-2/h5-6H,3-4,7-12H2,1-2H3,(H,15,17)(H,16,18)/b6-5- |
Clave InChI |
DNLJRGQEFCXCEY-WAYWQWQTSA-N |
SMILES isomérico |
CCNC(=O)CCC/C=C\CCCC(=O)NCC |
SMILES canónico |
CCNC(=O)CCCC=CCCCC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)

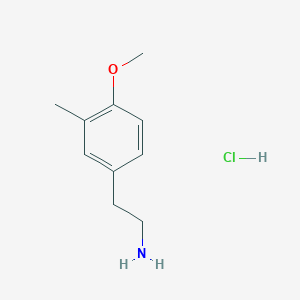
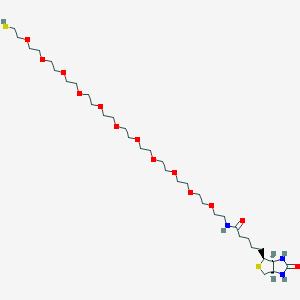
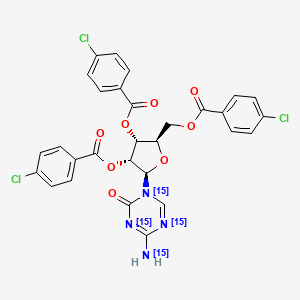
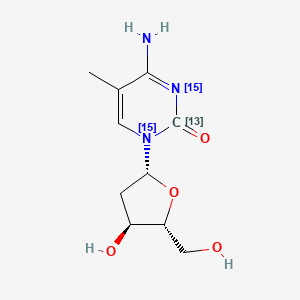
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

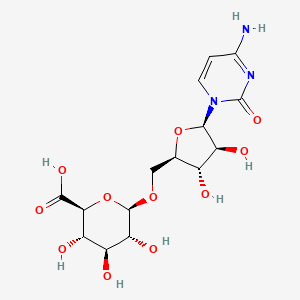

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
